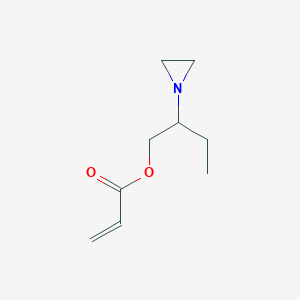
2-(Aziridin-1-yl)butyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)butyl prop-2-enoate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)butyl prop-2-enoate typically involves the reaction of aziridine with butyl prop-2-enoate under controlled conditions. The aziridine ring is known for its high reactivity due to the strain in the three-membered ring structure, which makes it a suitable candidate for various chemical reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)butyl prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form various products.
Reduction: Reduction reactions can open the aziridine ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(Aziridin-1-yl)butyl prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)butyl prop-2-enoate involves its reactivity due to the strained aziridine ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aziridin-1-yl)butyl prop-2-enoate include other aziridine derivatives such as:
- Aziridine
- Ethyleneimine
- Azetidine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the aziridine ring with the butyl prop-2-enoate moiety. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other aziridine derivatives may not be able to achieve .
Properties
CAS No. |
98311-84-3 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(aziridin-1-yl)butyl prop-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-3-8(10-5-6-10)7-12-9(11)4-2/h4,8H,2-3,5-7H2,1H3 |
InChI Key |
MPZJQXYIEONSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C=C)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)


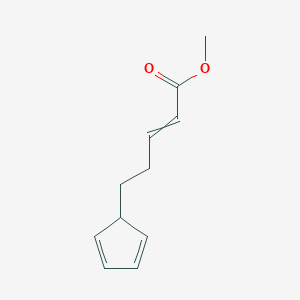
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
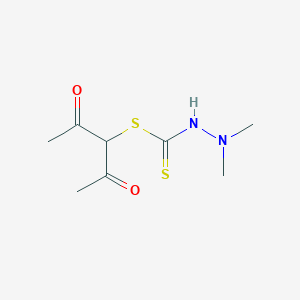
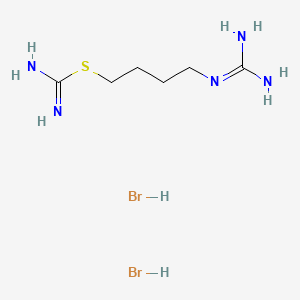
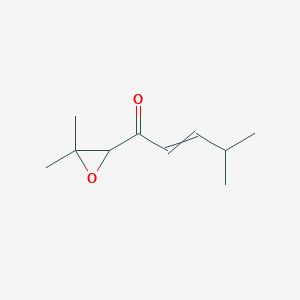
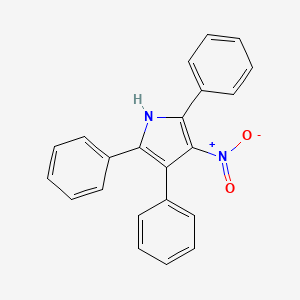

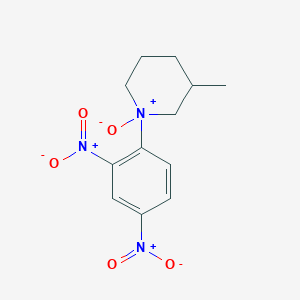
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
